K-604 dihydrochloride

Vue d'ensemble

Description

Le dihydrochlorure de K-604 est un inhibiteur puissant et sélectif de l'acyl-coenzyme A : cholestérol acyltransférase 1 (ACAT-1). Cette enzyme joue un rôle crucial dans la formation des esters de cholestérol dans les macrophages, qui sont impliqués dans le développement de l'athérosclérose. Le dihydrochlorure de K-604 a montré un potentiel significatif dans la réduction de l'estérification du cholestérol et la promotion de l'efflux du cholestérol, ce qui en fait un composé précieux dans la recherche cardiovasculaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du dihydrochlorure de K-604 implique plusieurs étapes, y compris la formation de la fraction benzimidazole et sa fixation ultérieure à un cycle pipérazine. Les étapes clés comprennent :

Formation du benzimidazole : Cela implique la réaction de l'o-phénylènediamine avec le disulfure de carbone en présence d'une base pour former du benzimidazole.

Fixation à la pipérazine : Le dérivé benzimidazole est ensuite mis en réaction avec un dérivé de la pipérazine dans des conditions contrôlées pour former le produit final.

Méthodes de production industrielle : La production industrielle du dihydrochlorure de K-604 implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend :

Traitement par lots : Utilisation de réacteurs par lots pour contrôler les paramètres de réaction tels que la température, la pression et le pH.

Purification : Utilisation de techniques telles que la cristallisation et la chromatographie pour obtenir les niveaux de pureté souhaités

Analyse Des Réactions Chimiques

Solubility Studies

K-604 dihydrochloride exhibits low aqueous solubility, necessitating optimization with hydroxycarboxylic acids or other solvents. A solubility study tested solutions of 0.05 N HCl, 0.01 N HCl, hyaluronic acid (HA), d-gluconic acid (GA), and citric acid (CA). The minimum volumes required to achieve clear solutions were visually determined over 24 hours .

Additionally, MedChemExpress specifies solubility in water (100 mg/mL with ultrasonic treatment) and DMSO (62.5 mg/mL) .

In Vitro BBB Permeability

The brain permeability of K-604 was evaluated using a Millipore plate setup with DPBS-H buffer (pH 7.0–7.6) containing 0.1% bovine serum albumin (BSA). K-604 was dissolved in DMSO and diluted to 1 μM. The experiment involved:

-

Adding drug solution to the upper (luminal) compartment.

-

Centrifugation steps (16,000 × g and 12,000 × g) to isolate supernatant.

This setup simulates blood-brain barrier (BBB) permeability, critical for intranasal delivery to brain tissues.

Analytical Quantification by LC-MS/MS

K-604 concentrations were measured using a liquid chromatography–tandem mass spectrometry (LC-MS/MS) system:

-

Column : Kinetex C18 (2.1 × 50 mm, 2.6 μm).

-

Mobile Phase : 10 mmol/L ammonium formate (pH 5) and acetonitrile.

-

Gradient Elution : Linear gradient (20–95% acetonitrile over 1 min).

-

Detection : Positive ionization mode with multiple-reaction monitoring.

-

Mass Transitions : m/z 503 → 353 for K-604 and m/z 507 → 353 for the internal standard (K-604-d4) .

In Vivo Pharmacokinetics

Key PK parameters after intranasal administration (50 μL of 0.01 N HCl solution) in mice:

Plasma concentrations were 6–10× higher than cerebral tissue, suggesting overflow into systemic circulation .

Applications De Recherche Scientifique

Neurodegenerative Diseases

K-604 has been investigated as a potential treatment for Alzheimer's disease due to its ability to penetrate the blood-brain barrier (BBB) when administered intranasally. Studies have demonstrated that K-604 significantly decreases cholesteryl esters in mouse brain tissue following intranasal administration, suggesting its efficacy in targeting brain cholesterol metabolism .

Key Findings:

- Intranasal Delivery: AUC levels after intranasal administration were significantly higher (772 ng·min/g) compared to oral administration (8.9 ng·min/g), indicating superior brain targeting efficiency .

- Cholesterol Reduction: Daily administration led to a marked decrease in cholesteryl esters in the brain, highlighting its potential for treating Alzheimer's pathology .

Cardiovascular Health

K-604's role in suppressing atherosclerosis has been documented through various animal studies. In F1B hamsters fed a high-fat diet, K-604 administration resulted in reduced fatty streak lesions without altering plasma cholesterol levels, suggesting that it may effectively mitigate arterial plaque formation .

Case Study Summary:

- Animal Model: F1B hamsters were treated with K-604 at doses ranging from 1 mg/kg to 30 mg/kg.

- Results: Significant suppression of fatty streak lesions was observed at higher doses, while lower doses did not yield significant effects on body weight or food consumption .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of K-604 indicates challenges related to its solubility and permeability across biological barriers. Studies have shown that while K-604 has moderate BBB penetration capabilities, alternative delivery methods such as intranasal routes have been explored to enhance bioavailability and therapeutic efficacy .

| Parameter | K-604 Dihydrochloride | Carbamazepine |

|---|---|---|

| BBB Log | -0.879 | -0.063 |

| Apparent Permeability Coefficient |

Mécanisme D'action

K-604 dihydrochloride exerts its effects by selectively inhibiting ACAT-1, an enzyme responsible for the esterification of cholesterol in macrophages. This inhibition leads to:

Reduced Cholesterol Esterification: Decreasing the formation of cholesterol esters.

Increased Cholesterol Efflux: Promoting the removal of cholesterol from macrophages.

Modulation of Plaque Formation: Altering the phenotype of atherosclerotic plaques by increasing collagen production and reducing macrophage content

Comparaison Avec Des Composés Similaires

Pactimibe: A nonselective inhibitor of ACAT-1 and ACAT-2, which reduces plasma cholesterol levels but does not affect plaque composition.

Avasimibe: Another ACAT inhibitor with broader activity but less selectivity compared to K-604 dihydrochloride.

Uniqueness of this compound: this compound is unique due to its high selectivity for ACAT-1 over ACAT-2, making it more effective in targeting macrophage cholesterol metabolism without significantly affecting plasma cholesterol levels .

Activité Biologique

K-604 dihydrochloride is a selective inhibitor of acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1), a key enzyme involved in cholesterol metabolism and foam cell formation in atherosclerosis. This compound has garnered attention for its potential therapeutic applications, particularly in treating diseases like Alzheimer's and atherosclerosis. This article examines the biological activity of K-604, summarizing its pharmacodynamics, pharmacokinetics, and relevant case studies.

K-604 exhibits high selectivity for ACAT-1 over ACAT-2, with an IC50 value of 0.45 µmol/L for ACAT-1 and 102.85 µmol/L for ACAT-2, making it 229-fold more selective for the former . By inhibiting ACAT-1, K-604 reduces cholesterol esterification in macrophages, thereby decreasing the formation of cholesteryl esters that contribute to atherosclerotic plaques.

Pharmacokinetics

Solubility and Delivery:

K-604 is characterized by poor solubility in neutral water, which poses challenges for its delivery across biological barriers. Research indicates that intranasal administration significantly enhances its bioavailability in cerebral tissue compared to oral administration. The area under the curve (AUC) for intranasal delivery was 772 ng·min/g versus only 8.9 ng·min/g for oral administration .

Blood-Brain Barrier Penetration:

K-604's ability to penetrate the blood-brain barrier (BBB) was evaluated using simulations and in vitro models. The log(C brain/C blood) values indicated moderate BBB penetration capabilities .

Atherosclerosis Model

In a study involving F1B hamsters fed a high-fat diet, K-604 administration at doses of ≥1 mg/kg effectively suppressed fatty streak lesions without altering plasma cholesterol levels . This suggests that K-604 can mitigate atherosclerosis through direct action on arterial walls rather than systemic cholesterol modulation.

Cholesterol Efflux Enhancement

K-604 also promotes cholesterol efflux from THP-1 macrophages to high-density lipoproteins (HDL), enhancing the reverse cholesterol transport mechanism . This effect is crucial for reducing foam cell formation and plaque development.

Collagen Production Stimulation

Further research demonstrated that K-604 stimulates collagen production in cultured human aortic smooth muscle cells, potentially altering plaque phenotype favorably in apolipoprotein E-knockout mice . This finding indicates that K-604 may not only inhibit cholesterol accumulation but also promote structural stability within arterial plaques.

Summary of Key Findings

| Parameter | Value |

|---|---|

| Selectivity (ACAT-1 vs ACAT-2) | 229-fold |

| AUC (Intranasal) | 772 ng·min/g |

| AUC (Oral) | 8.9 ng·min/g |

| IC50 (Cholesterol Esterification) | 68.0 nmol/L |

| Effective Dose in Hamsters | ≥1 mg/kg |

Propriétés

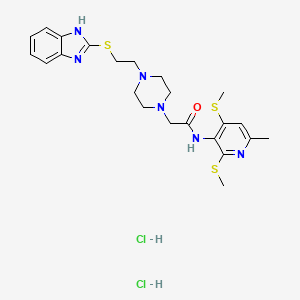

IUPAC Name |

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6OS3.2ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKWEGUBUYKTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl2N6OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.